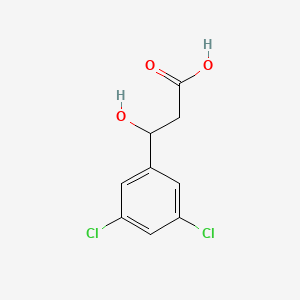

3-(3,5-二氯苯基)-3-羟基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

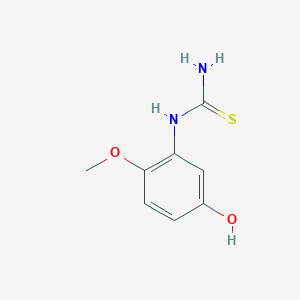

The compound of interest, 3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid, is a chlorinated derivative of 3-hydroxypropanoic acid, which is a significant building block in organic synthesis and polymer production. While the specific compound is not directly studied in the provided papers, related compounds and their properties and synthesis are discussed, which can provide insights into the behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related hydroxypropanoic acid derivatives is well-documented. For instance, the synthesis of 3-hydroxy-3-phenylpropanoic acid as an intermediate in the biosynthesis of benzoic acid and salicylic acid is achieved through stable-isotope labelling and administered to plants, suggesting a β-oxidation pathway in its formation . Similarly, the synthesis of 3-aryloxy-2-hydroxypropanoic acids as intermediates for nonracemic 4-aminochroman-3-ols involves the oxidation of (R)-3-chloropropane-1,2-diol and subsequent reaction with sodium phenoxide . These methods could potentially be adapted for the synthesis of 3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid by incorporating the appropriate chlorinated phenyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid has been elucidated using various spectroscopic techniques. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was determined using single-crystal X-ray analysis, which is a powerful tool for unambiguous structure determination . This suggests that similar analytical methods could be employed to determine the molecular structure of 3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid.

Chemical Reactions Analysis

The reactivity of hydroxypropanoic acid derivatives can be inferred from studies on similar compounds. For instance, 3-hydroxythiophene derivatives show solvent-dependent equilibrium with their tautomers and can undergo O-alkylation and O-acylation with high regioselectivity . Additionally, the synthesis of antibacterial agents from hydroxychloroacetophenones via Baker-Venkatraman transformation indicates the potential for 3-hydroxypropanoic acid derivatives to participate in the formation of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxypropanoic acid derivatives are crucial for their application in organic synthesis and polymer production. The paper discussing a green approach to chemical building blocks highlights the importance of eco-sustainable processes for the production of 3-hydroxypropanoic acid, which could be relevant for the synthesis of the compound . The chemical and spectroscopic properties of 3-hydroxythiophene systems provide insights into the reactivity and stability of hydroxypropanoic acid derivatives, which could be extrapolated to understand the properties of 3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid .

科学研究应用

生物生产和工业化学品

3-羟基丙酸 (3-HP) 被认为是一种有价值的平台化学品,在全球市场上需求量很大。它主要由可再生资源生产,并作为丙烯酸及其衍生物等各种化学品的工业生产中的前体。3-HP 以其聚合形式被用于生物塑料的制造。代谢工程和合成生物学进步通过异源途径引入、基因表达控制、酶工程、碳通量重定向和发酵条件优化等创新方法,显著提高了 3-HP 的生物生产效率。然而,尽管在已建立的工业细胞工厂中进行了广泛的研究和应用,但生产水平仍未达到工业标准。新兴的方法有望弥合这一差距,并为 3-HP 生产建立商业上可行的细胞工厂 (Jers 等人,2019)。

催化化学方法

3-羟基丙酸 (3-HP) 的重要性延伸到它作为有机合成和高性能聚合物的潜在构件的作用。尽管进行了广泛的研究和开发,但尚未获得大规模生产工艺。生态可持续工艺(尤其是催化化学方法)的最新进展在 3-羟基丙酸的生产中显示出有希望的潜力。这些进步突出了这些方法在化学生产中的可行性和环境效益 (Pina、Falletta 和 Rossi,2011)。

安全和危害

作用机制

Target of Action

Related compounds such as 3,5-diiodothyropropionic acid have been shown to interact with thyroid hormone receptors (trs) .

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

Biochemical Pathways

Related compounds have been shown to inhibit fpp synthase, an enzyme in the mevalonate pathway . This inhibition prevents the biosynthesis of isoprenoid lipids that are required for the prenylation of small GTPase signaling proteins .

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties . For example, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol were found to have a time to maximum concentration of 0.25 – 1.5 h and were detectable in blood for up to 96 h .

Result of Action

Related compounds have been involved in reactions such as trifluoromethylation, intramolecular aromatic carbenoid insertion of biaryldiazoacetates, cyanation for the synthesis of aromatic nitriles, and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .

Action Environment

It’s worth noting that the success of suzuki-miyaura cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

3-(3,5-dichlorophenyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOVLUFVXKIGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)

![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)

![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)

![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)

![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)